molecular formula C16H15NO B12621436 (2-Benzyl-5-methoxyphenyl)acetonitrile CAS No. 920317-67-5

(2-Benzyl-5-methoxyphenyl)acetonitrile

Cat. No.: B12621436
CAS No.: 920317-67-5
M. Wt: 237.30 g/mol
InChI Key: CSPKJMKLAYYKCK-UHFFFAOYSA-N
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Description

(2-Benzyl-5-methoxyphenyl)acetonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a benzyl group and a methoxy group attached to a phenyl ring, with an acetonitrile group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Benzyl-5-methoxyphenyl)acetonitrile typically involves the reaction of benzyl alcohol with acetonitrile in the presence of a catalyst. One common method uses 2,4,6-triphenylpyrylium tetrafluoroborate as a catalyst, with the reaction carried out under blue light irradiation in a nitrogen atmosphere. The reaction yields the desired product after 16 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and catalysts.

Chemical Reactions Analysis

Types of Reactions

(2-Benzyl-5-methoxyphenyl)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and hydrogenation over a palladium catalyst are typical reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Benzylamine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

(2-Benzyl-5-methoxyphenyl)acetonitrile has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Benzyl-5-methoxyphenyl)acetonitrile involves its interaction with various molecular targets, depending on the specific application. For example, in reduction reactions, the nitrile group is reduced to an amine through the transfer of electrons and protons. In oxidation reactions, the compound undergoes electron transfer to form oxidized products.

Comparison with Similar Compounds

Similar Compounds

    (2-Methoxyphenyl)acetonitrile: Lacks the benzyl group, making it less bulky and potentially less reactive in certain reactions.

    (4-Methoxyphenyl)acetonitrile: The methoxy group is at a different position, affecting the compound’s reactivity and interaction with other molecules.

Uniqueness

(2-Benzyl-5-methoxyphenyl)acetonitrile is unique due to the presence of both benzyl and methoxy groups, which can influence its chemical reactivity and potential applications. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.

Properties

CAS No.

920317-67-5

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

2-(2-benzyl-5-methoxyphenyl)acetonitrile

InChI

InChI=1S/C16H15NO/c1-18-16-8-7-14(15(12-16)9-10-17)11-13-5-3-2-4-6-13/h2-8,12H,9,11H2,1H3

InChI Key

CSPKJMKLAYYKCK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CC2=CC=CC=C2)CC#N

Origin of Product

United States

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